Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based compound featuring a methoxy group at position 6, a methyl carboxylate at position 2, and a 3-methoxyphenyl carbamoyl methoxy substituent at position 2. This structure is optimized for interactions with biological targets, particularly P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells . Its synthesis involves esterification of the quinoline-4-carboxylic acid intermediate using methyl iodide under basic conditions, followed by coupling with 3-methoxyphenyl carbamoyl methoxy groups .
Properties
IUPAC Name |
methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-26-14-6-4-5-13(9-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-8-7-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCGQCBGMGLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxyquinoline-2-carboxylic acid with 3-methoxyaniline in the presence of coupling agents to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is characterized by its quinoline backbone, which is known for its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Biological Applications
-
Anticancer Activity :
- Recent studies have investigated the cytotoxic effects of quinoline derivatives, including this compound, against various cancer cell lines. Research indicates that certain derivatives exhibit significant activity against multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer therapy .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Quinoline Synthesis : The initial formation of the quinoline core can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps involve the introduction of methoxy and carbamoyl groups, which can be accomplished using standard organic synthesis techniques such as nucleophilic substitution and acylation reactions.
Case Study 1: P-glycoprotein Inhibition
A study evaluated a series of quinoline derivatives for their ability to inhibit P-glycoprotein, with promising results for compounds similar to this compound. The findings suggest that modifications at specific positions on the quinoline ring significantly affect P-gp inhibition and cytotoxicity .
Case Study 2: Antimicrobial Screening
Research conducted on various quinoline derivatives demonstrated their effectiveness against resistant bacterial strains. This compound was included in the screening process, revealing noteworthy antimicrobial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s biological activity and physicochemical properties are influenced by substituents at positions 2, 4, and 6 of the quinoline core. Key analogues include:
Table 1: Structural and Molecular Comparison
Key Observations:
Biological Activity
Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 1357935-42-2) is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1357935-42-2 |
The compound features a methoxy group and a carbamoyl moiety, which contribute to its biological properties. The quinoline core is a well-established scaffold in drug discovery, particularly for anticancer and antimicrobial agents.
The biological activity of this compound primarily involves:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Interaction with P-glycoprotein (P-gp) : Studies have indicated that quinoline derivatives can act as P-gp inhibitors, potentially enhancing the efficacy of co-administered drugs by preventing their efflux from cells .
- Induction of Apoptosis : The compound may trigger apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.010 to 0.042 µM against MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) cell lines .
Antimicrobial Properties
Quinoline derivatives are also investigated for their antimicrobial activity. The presence of methoxy and carbamoyl groups enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. This has been observed in compounds structurally related to this compound.
Case Studies
- Antitumor Efficacy : A study focusing on a series of quinoline derivatives revealed that one analogue demonstrated potent antiproliferative activity against multiple cancer cell lines, with mechanisms involving tubulin disruption and apoptosis induction .
- P-glycoprotein Inhibition : Another investigation into quinoline analogues highlighted the importance of specific substitutions in enhancing P-gp inhibition, suggesting that this compound could similarly enhance drug retention in resistant cancer cells .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Heterocyclization : Formation of the quinoline core using methods like Gould-Jacobs or Friedländer reactions, often starting from substituted anthranilic acid derivatives. (ii) Functionalization : Introduction of the 3-methoxyphenyl carbamoyl methoxy group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated amidation) . (iii) Esterification : Methyl ester formation at the 2-position using methanol under acid catalysis.
- Key Considerations : Reaction conditions (temperature, solvent, catalysts) must optimize yield and purity. Impurities often arise from incomplete substitution or ester hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at C6 and C3-methoxyphenyl) and ester/carbamoyl linkages.
- IR : Peaks at ~1700–1750 cm indicate carbonyl groups (ester, carbamate).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS or MALDI-TOF).
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence biological activity in quinoline derivatives?
- Experimental Design :
- Comparative Studies : Synthesize analogs with methoxy groups at C5, C7, or C8 and evaluate activities (e.g., antimicrobial, anticancer) using standardized assays.
- SAR Analysis : Correlate substituent positions with potency. For example, 6-methoxy derivatives often show enhanced metabolic stability compared to 8-methoxy analogs .
- Data Contradictions : Some studies report conflicting results—e.g., methoxy groups at C6 may improve solubility but reduce target binding affinity in certain kinase assays. These discrepancies highlight the need for context-specific SAR models .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Challenges :
- Crystal Quality : Flexible carbamoyl methoxy side chains hinder crystallization.
- Twinned Data : Common in quinoline derivatives due to planar aromatic systems.
- Solutions :
- Cryocooling : Reduces thermal motion for better diffraction.
- Software Tools : SHELXL (for refinement) and SHELXD (for phase solution) resolve twinning and partial occupancy issues. High-resolution data (>1.0 Å) improves accuracy .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and CYP450 interactions. The 3-methoxyphenyl group may increase metabolic stability but reduce aqueous solubility.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like kinases or GPCRs.
Contradictions and Limitations
- Biological Activity : Some studies report potent anti-inflammatory activity in quinoline-carbamoyl derivatives, while others note limited efficacy due to poor blood-brain barrier penetration. These contradictions necessitate in vivo validation .
- Synthetic Yield : Literature yields for similar compounds vary widely (40–90%), often due to side reactions during carbamoylation. Optimizing reaction stoichiometry and purification protocols (e.g., column chromatography vs. recrystallization) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
